molecular formula C8H10N2O4S B2547927 2,5-Dimethyl-4-nitrobenzenesulfonamide CAS No. 1698448-04-2

2,5-Dimethyl-4-nitrobenzenesulfonamide

Cat. No.: B2547927
CAS No.: 1698448-04-2
M. Wt: 230.24
InChI Key: YRVUJJGSAMOSBW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24. The purity is usually 95%.
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Scientific Research Applications

Photosensitive Protecting Groups The utility of 2,5-Dimethyl-4-nitrobenzenesulfonamide in scientific research is illustrated through its association with photosensitive protecting groups. Research has identified various photosensitive groups, such as 2-nitrobenzyl, 3-nitrophenyl, 3,5-dimethoxybenzyl, and 2,4-dinitrobenzenesulfenyl, which are pivotal in synthetic chemistry due to their promising future applications. These groups, by virtue of their ability to undergo photolytic cleavage, offer unique methodologies for the protection and deprotection of functional groups in a controlled manner, enhancing synthetic efficiency and selectivity (Amit, Zehavi, & Patchornik, 1974).

Synthesis of Cyclic Compounds In another domain, this compound finds relevance in the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. The sequential Nicholas and Pauson-Khand reactions have been developed for creating unique polyheterocyclic compounds. This research underscores the importance of aminobenzenesulfonamide derivatives in organic syntheses and pharmaceutical industries, highlighting their versatility and value as chemical moieties (Kaneda, 2020).

Biomedical Applications A significant emphasis has also been placed on the biomedical applications of related compounds, especially pterostilbene, which shares a resemblance in activity with resveratrol. The comparison points to the broader potential of nitrobenzene derivatives in enhancing health through various pathways, including cancer prevention, insulin sensitivity improvement, and cardiovascular disease management. Pterostilbene's higher bioavailability compared to resveratrol underscores the potential of similar compounds in drug development and therapeutic interventions (Estrela et al., 2013).

Safety and Hazards

The compound is associated with certain hazards. It has been classified under GHS07 and carries the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

2,5-Dimethyl-4-nitrobenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary targets of sulfonamides, including this compound, are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, making them effective targets for therapeutic intervention.

Mode of Action

The interaction of this compound with its targets involves the formation of coordination bonds . Specifically, the nitrogen atom in the sulfonamide group of the compound forms a bond with the active site of the target enzyme . This interaction results in the inhibition of the enzyme’s activity, leading to the therapeutic effects of the compound .

Biochemical Pathways

The action of this compound affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to diuresis, reduction of intraocular pressure in glaucoma, and other effects . Similarly, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a crucial factor for bacterial growth, thus exhibiting antibacterial activity .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of its target enzymes. This inhibition disrupts the normal functioning of the cells, leading to the therapeutic effects of the compound. For example, the inhibition of dihydropteroate synthetase leads to a decrease in bacterial growth, providing an antibacterial effect .

Properties

IUPAC Name

2,5-dimethyl-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3,(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVUJJGSAMOSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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